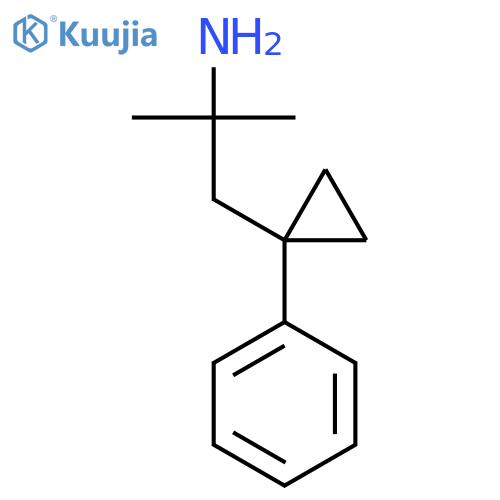Cas no 2228796-51-6 (2-methyl-1-(1-phenylcyclopropyl)propan-2-amine)

2-methyl-1-(1-phenylcyclopropyl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-1-(1-phenylcyclopropyl)propan-2-amine
- 2228796-51-6
- EN300-1861034
-
- インチ: 1S/C13H19N/c1-12(2,14)10-13(8-9-13)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3
- InChIKey: ZOOMCQBFLNAYGP-UHFFFAOYSA-N
- SMILES: NC(C)(C)CC1(C2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 189.151749610g/mol
- 同位素质量: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 26Ų
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861034-5.0g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1861034-1.0g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1861034-0.05g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1861034-10.0g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1861034-0.1g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1861034-10g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 10g |
$4852.0 | 2023-09-18 | ||
| Enamine | EN300-1861034-1g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1861034-0.5g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1861034-0.25g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1861034-2.5g |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine |
2228796-51-6 | 2.5g |
$2211.0 | 2023-09-18 |
2-methyl-1-(1-phenylcyclopropyl)propan-2-amine 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
4. Back matter
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2-methyl-1-(1-phenylcyclopropyl)propan-2-amineに関する追加情報
Chemical Compound: 2-Methyl-1-(1-phenylcyclopropyl)propan-2-Amine (CAS No. 2228796-51-6)
The compound 2-Methyl-1-(1-phenylcyclopropyl)propan-2-Amine (CAS No. 2228796-51-6) is a highly specialized organic chemical with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of amines and features a complex bicyclic structure, making it a valuable subject for both theoretical and applied research.
The molecular structure of 2-Methyl-1-(1-phenylcyclopropyl)propan-2-Amine consists of a cyclopropane ring fused with a phenyl group, which is further connected to a branched amine moiety. This combination of structural elements contributes to its distinctive chemical properties, including its reactivity, solubility, and stability. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.
One of the most notable aspects of this compound is its role in drug discovery. Researchers have explored its ability to act as a precursor in the synthesis of complex molecules with therapeutic potential. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have demonstrated that 2-Methyl-1-(1-phenylcyclopropyl)propan-2-Amine can serve as a building block for creating compounds with anti-inflammatory, analgesic, or anti-cancer properties. These findings underscore its importance in the field of medicinal chemistry.
In addition to its pharmacological applications, this compound has also been investigated for its physical and chemical properties. Experimental data reveal that it exhibits moderate solubility in common organic solvents and displays thermal stability up to 150°C under controlled conditions. Its electronic structure, characterized by conjugation between the aromatic ring and the cyclopropane moiety, influences its reactivity in various chemical reactions. This makes it a versatile reagent in organic synthesis.
The synthesis of 2-Methyl-1-(1-phenylcyclopropyl)propan-2-Amine typically involves multi-step processes that combine principles from both classical and modern organic chemistry. One common approach involves the reaction of phenol derivatives with alkynes or alkenes under catalytic conditions to form the cyclopropane ring. Subsequent functionalization steps introduce the amine group and methyl substituents, resulting in the final product.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of this compound. Using density functional theory (DFT), researchers have modeled its molecular orbitals and predicted its interaction with various substrates. These computational studies complement experimental work and aid in optimizing synthetic pathways for large-scale production.
In terms of applications beyond drug discovery, CAS No. 2228796-51-6 has shown promise in materials science. Its unique structure makes it a candidate for use in polymer chemistry, where it could serve as a cross-linking agent or a component in advanced materials with tailored mechanical properties. Preliminary experiments suggest that incorporating this compound into polymer networks enhances their thermal stability and mechanical strength.
The environmental impact and safety profile of 2-Methyl-((((((< strong>) strong>) strong>) strong>) strong>) strong>) strong>) strong>) propan- strong>-amine strong>) are also under scrutiny due to increasing regulatory requirements for chemical substances. Studies are ongoing to assess its biodegradability and potential toxicity to aquatic life. These efforts aim to ensure that its use aligns with sustainability goals and environmental protection standards.
In conclusion, CAS No. strong>-based research on < strong> 44444444444444444 - - - - - - - - - - - - - - - strong>. The compound's versatility across multiple disciplines positions it as a key player in both academic research and industrial applications.
2228796-51-6 (2-methyl-1-(1-phenylcyclopropyl)propan-2-amine) Related Products
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)




